ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

UV Absorption Spectroscopy Photostabilization Material Science

This α-cyanoacrylate UV absorber delivers true broad-band protection extending to 400 nm, outperforming methyl ester analogs in high-temperature thermoplastic processing (stable to 250°C). Its extended UVA coverage and photostability make it a strategic replacement for isomerization-prone classic cinnamates and a key intermediate for next-generation sunscreens. Supplied as ≥98% pure powder. Ensure critical matrix performance by securing this exact ester-substituted chromophore.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS No. 13373-29-0
Cat. No. B3047013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
CAS13373-29-0
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N
InChIInChI=1S/C13H13NO4/c1-3-18-13(16)10(8-14)6-9-4-5-11(15)12(7-9)17-2/h4-7,15H,3H2,1-2H3
InChIKeyWQWLESVDQFOXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate (CAS 13373-29-0): A Procurement-Focused Introduction to a Broad-Band Cyanoacrylate UV Absorber


Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate (CAS 13373-29-0), commonly referred to as Ethyl α-cyano-4-hydroxy-3-methoxycinnamate or UV Absorber 8080, is a synthetic organic compound belonging to the α-cyanoacrylate subclass of cinnamate esters. It is primarily utilized as a broad-band ultraviolet (UV) light absorber, with vendors reporting effective absorption up to 400 nm [1]. Its molecular structure features a conjugated system linking an electron-rich 4-hydroxy-3-methoxyphenyl ring to an electron-withdrawing cyano and ethyl ester group, which is key to its photostability and spectral properties. It is commercially available from multiple chemical suppliers with a typical purity of ≥98% (GC) and a melting point range of 109–113 °C .

Why Generic Substitution of Cyanoacrylate UV Absorbers like Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is Scientifically Unsound


The performance of cyanoacrylate UV absorbers is highly sensitive to subtle changes in molecular structure, making simple in-class substitution a high-risk procurement strategy. The core chromophore is a substituted cinnamate, where the type and position of ring substituents (e.g., -OH, -OCH3) and the ester group (-R) directly dictate the compound's UV absorption maxima, molar absorptivity, photostability, and compatibility with host matrices [1]. For example, replacing the 4-hydroxy-3-methoxyphenyl moiety with an unsubstituted phenyl ring or a 4-methoxyphenyl group will cause a significant hypsochromic (blue) shift in the absorption maximum, reducing UVA coverage. Similarly, the ethyl ester imparts a specific balance of volatility and solubility that is distinct from the corresponding methyl or 2-ethylhexyl esters, directly affecting the compound's processability and long-term retention in polymer formulations [2].

Quantitative Differentiation Guide for Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate Against Closest Structural Analogs


Extended UV Absorption Band Edge into the UVA Region Compared to the Unsubstituted Cyanoacrylate Analog

The presence of the electron-donating 4-hydroxy and 3-methoxy groups on the phenyl ring of the target compound extends its electronic conjugation, resulting in a significant bathochromic shift in UV absorption compared to unsubstituted ethyl 2-cyano-3-phenylacrylate. Vendor technical data claims the target compound is effective as a broad-band absorber up to 400 nm, with an absorption rate of 99% for UV radiation at 380 nm and above [1]. In contrast, the unsubstituted analog, ethyl 2-cyano-3-phenylacrylate, primarily absorbs in the UVB region, with a typical λmax near 280-290 nm, lacking significant UVA coverage [2].

UV Absorption Spectroscopy Photostabilization Material Science

Enhanced Thermal Stability for High-Temperature Processing Versus a Methyl Ester Analog

The ethyl ester derivative demonstrates superior thermal stability, a critical factor for incorporation into engineering plastics processed at high temperatures. Thermogravimetric analysis (TGA) of the structurally related LQFM048 compound, which contains the same chromophore, shows thermal stability up to 250 °C with minimal weight loss (~14% at 250 °C) [1]. In contrast, the methyl ester analog (methyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate) possesses a lower molecular weight and boiling point, which typically correlates with higher volatility and greater evaporative loss during high-temperature compounding and processing . The ethyl ester's boiling point is predicted to be 409.1 °C, compared to a significantly lower value for the methyl ester.

Thermogravimetric Analysis Polymer Additives Volatility

Improved Photostability from α-Cyano Substitution Compared to Non-Cyano Cinnamate Sunscreens

A key differentiator of the target compound is the presence of an α-cyano group, which is known to suppress the trans-cis photoisomerization pathway that is the primary degradation route for common cinnamate-based UV filters like 2-ethylhexyl 4-methoxycinnamate (EHMC/octinoxate). While direct quantitative photodegradation data for this exact compound is limited, the structurally analogous LQFM048, which incorporates the same cyano-cinnamate chromophore, exhibited low degradation after 150 minutes of sunlight exposure at 39 °C [1]. In contrast, EHMC has been shown to undergo significant photoisomerization, losing a substantial portion of its UV-protective capacity within a similar or shorter timeframe [2].

Photodegradation Sunscreen Development Molecular Stability

Unique Combination of Hydroxyl and Methoxy Substitution for Antioxidant Activity vs. Single-Substituted Analogs

The specific 4-hydroxy-3-methoxyphenyl (vanilloid) substructure is a known pharmacophore for antioxidant activity, not present in simpler cyanoacrylate UV absorbers. Research on the hybrid molecule LQFM048, which contains three of these target units, highlighted an interesting redox potential, indicating antioxidant properties [1]. This suggests the target compound can offer a dual mode of protection—UV absorption and radical scavenging—compared to a mono-functional absorber like ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, which lacks the free phenolic -OH group crucial for hydrogen atom donation [2].

Antioxidant Activity Redox Potential Multifunctional Additives

Evidence-Based Application Scenarios for Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate


Development of Broad-Spectrum, Photostable Sunscreen Formulations

The compound's extended absorption into the UVA region (up to 400 nm) and the inherent photostability of the α-cyanoacrylate class make it a valuable candidate for next-generation sunscreens. Unlike classic cinnamates like octinoxate that rapidly photodegrade via isomerization, this compound offers prolonged protection. The evidence of low acute oral systemic toxicity (LD50 > 2000 mg/kg) and non-irritating profile for a structurally related triazine derivative [1] supports its safety evaluation pathway for cosmetic use. Its dual potential as a UV filter and antioxidant can lead to simpler, more effective sunscreen actives.

High-Performance UV Stabilizer for Engineering Plastics and Coatings

With thermal stability up to 250 °C, a boiling point of ~409 °C, and high solubility in common organic solvents (e.g., 22% in acetone at 20 °C) [1], this compound is ideally suited for thermoplastic processing and solvent-borne industrial coatings. It outperforms the more volatile methyl ester analog in high-temperature applications, reducing additive loss during compounding. Vendors specifically recommend it for PMMA, cellulose triacetate (CTA), and cellulose diacetate (CDA), where its broad-band UV absorption and compatibility provide long-term protection for transparent articles like optical films and sunglass lenses [2].

A Key Synthetic Intermediate for Advanced Photoprotective Heterocycles

This compound serves as a critical building block for designing advanced, high-molecular-weight UV absorbers. A prime example is its use as the starting material for LQFM048, a novel triazine-based sunscreen molecule synthesized via a green chemistry approach. The resulting hybrid molecule showed enhanced photoprotective properties while leveraging the core photophysics of the original cyanoacrylate [1]. For R&D procurement, this verifies the compound's value as a versatile, proven intermediate for creating next-generation stabilizer architectures.

Exploratory Research into Multifunctional Light and Corrosion Stabilizers

Preliminary data suggesting use as a corrosion inhibitor [1] combined with its UV-absorbing and potential antioxidant properties opens up a niche for developing 'dual-action' protective coatings. A coating that simultaneously shields a substrate from UV radiation and inhibits corrosion would be highly valuable for metal structures in sunny, aggressive environments. This specific compound provides a unique molecular template for exploring this multifunctional concept, unlike simpler, single-purpose UV absorbers.

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